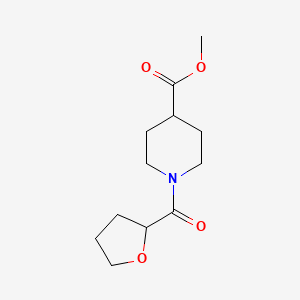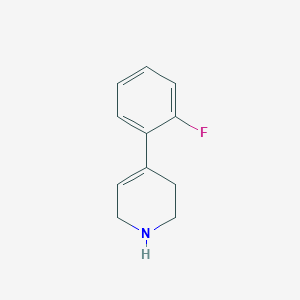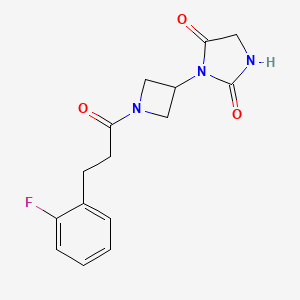![molecular formula C23H23N5O3S B2581023 N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1111260-77-5](/img/structure/B2581023.png)
N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Adenosine Receptor Antagonists and Potential Antidepressants
Compounds from the 4-amino[1,2,4]triazolo[4,3-a]quinoxaline class, which are structurally related to N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, have been explored for their potential as adenosine receptor antagonists and rapid-onset antidepressants. These compounds show promising activity in Porsolt's behavioral despair model in rats, suggesting their potential as novel antidepressant agents. Their interaction with adenosine A1 and A2 receptors indicates a mechanism of action that involves antagonizing the effects of adenosine, which may underlie their antidepressant effects. Structure-activity relationship (SAR) studies highlight the importance of specific substituents for optimal activity, pointing to a highly selective ligand activity at adenosine receptors (Sarges et al., 1990).
Anticancer Activities
The synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has been investigated, revealing in vitro anticancer and antibacterial activities. These compounds show selective influence on non-small cell lung and CNS cancer cell lines, highlighting their potential as anticancer agents. The structure of these compounds and their biological activity suggest a promising avenue for the development of new therapeutic agents targeting cancer (Berest et al., 2011).
Diversified Synthesis for Structural Complexity
The diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives via Ugi four-component reaction and copper-catalyzed tandem reactions showcases the methodological advancements in creating structurally complex and varied scaffolds. These synthetic strategies enable the rapid access to new compounds with potential for further exploration in various biological activities, including but not limited to anticancer, antibacterial, and receptor antagonist properties (An et al., 2017).
Selective Human A3 Adenosine Receptor Antagonists
The design and synthesis of 1,2,4-triazolo[1,5-a]quinoxaline derivatives as selective human A3 adenosine receptor antagonists have produced compounds with significant potency and selectivity. These compounds offer insights into the structural requirements for receptor binding and activity, contributing to the development of selective antagonists for therapeutic applications. Such selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in treatments involving adenosine receptors (Catarzi et al., 2005).
作用機序
Target of Action
The primary targets of N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide Compounds containing the 1,2,4-triazole ring, which is a part of the structure of this compound, have been reported to exhibit antiviral properties . They are also known to intercalate with DNA, suggesting that their targets could be certain types of viruses or DNA .
Mode of Action
The exact mode of action of This compound For instance, they can mimic the purine guanosine cycle, which is one of the mechanisms of action proposed for the antiviral activity of ribavirin, a known 1,2,4-triazole derivative . In addition, compounds with a similar structure have been found to intercalate with DNA .
Biochemical Pathways
The specific biochemical pathways affected by This compound Given that 1,2,4-triazole derivatives can have antiviral properties and can intercalate with dna , it’s plausible that this compound could affect pathways related to viral replication or DNA synthesis and repair.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound 1,2,4-triazole derivatives are generally known for their good pharmacokinetic and pharmacodynamic properties, as well as their resistance to metabolic degradation .
Result of Action
The specific molecular and cellular effects of This compound Based on the known properties of 1,2,4-triazole derivatives, it can be inferred that this compound might inhibit viral replication or interfere with dna synthesis and repair .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the stability of similar compounds, such as 1,2,4-triazole derivatives, can be influenced by factors like temperature .
特性
IUPAC Name |
N-cyclopentyl-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-31-16-9-6-10-17(13-16)32-22-21-26-27(14-20(29)24-15-7-2-3-8-15)23(30)28(21)19-12-5-4-11-18(19)25-22/h4-6,9-13,15H,2-3,7-8,14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUQBZVMIZLRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride](/img/structure/B2580942.png)
![6-[5-(2,5-Dimethylfuran-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2580943.png)
![2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2580945.png)
![3-[(Prop-2-en-1-yloxy)methyl]benzonitrile](/img/structure/B2580947.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580951.png)



![5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2580957.png)
![N-[(5-Tert-butyl-2-methylfuran-3-yl)methyl]-2-chloro-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2580958.png)


![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2580963.png)